molecular formula C6H15N3O B13875724 N,N-diethyl-2-hydrazinylacetamide

N,N-diethyl-2-hydrazinylacetamide

Cat. No.: B13875724
M. Wt: 145.20 g/mol
InChI Key: SYWHIPWQCAPPBQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-hydrazinylacetamide is a substituted acetamide derivative characterized by a hydrazinyl (-NH-NH₂) group at the 2-position of the acetamide backbone, along with diethyl substituents on the nitrogen atom. Hydrazinyl groups are known to confer unique reactivity, particularly in pharmaceutical and agrochemical synthesis, where they may act as intermediates or functional moieties in bioactive molecules .

Properties

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

N,N-diethyl-2-hydrazinylacetamide

InChI

InChI=1S/C6H15N3O/c1-3-9(4-2)6(10)5-8-7/h8H,3-5,7H2,1-2H3

InChI Key

SYWHIPWQCAPPBQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-hydrazinylacetamide typically involves the reaction of diethylamine with hydrazine derivatives under controlled conditions. One common method includes the condensation of diethylamine with hydrazine hydrate in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors where the reactants are mixed and reacted under precise temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-hydrazinylacetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to form simpler amines or hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield N,N-diethyl-2-oxohydrazinylacetamide, while reduction could produce N,N-diethylhydrazine. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-diethyl-2-hydrazinylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other hydrazine derivatives.

Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It is investigated for its role in enzyme inhibition and as a ligand in coordination chemistry.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It is explored for its antitumor and antimicrobial properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. It is also employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-hydrazinylacetamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This interaction is crucial in its potential antitumor and antimicrobial effects, where it disrupts cellular processes in pathogens or cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of N,N-diethyl-2-hydrazinylacetamide, highlighting differences in substituents and properties:

Compound Name CAS Number Molecular Weight Key Substituents Applications/Safety Notes References
N,N-Diethylacetamide 685-91-6 115.18 Diethyl groups on N Lab chemical, solvent; H302 (harmful if swallowed)
2-Cyano-N,N-diethylacetamide 26391-06-0 140.17 Cyano (-CN) at 2-position Pharmaceutical intermediate; high purity (≥99%) required
N,N-Dimethylacetamide (DMAC) 127-19-5 87.12 Dimethyl groups on N Industrial solvent; distilling range 164.5–167.5°C
2-Hydroxy-N,N-dimethylacetamide 1696-20-4 117.15 Hydroxy (-OH) at 2-position High structural similarity (0.93) to hydrazinyl analogs
N,N-Diethyl-2-thien-2-ylacetamide 95200-70-7 197.30 Thienyl group at 2-position Specialty chemical; used in agrochemical synthesis

Key Observations :

  • Reactivity: The hydrazinyl group in this compound likely enhances its nucleophilicity compared to cyano or hydroxy derivatives, making it suitable for condensation reactions or coordination chemistry .
  • Applications: While DMAC and cyano derivatives are used as solvents or pharmaceutical intermediates, hydrazinyl-substituted acetamides are more niche, possibly serving as precursors in heterocyclic compound synthesis .

Physicochemical Properties

  • Solubility: N,N-Diethylacetamide is miscible with water and organic solvents, a trait shared with DMAC . The hydrazinyl group may reduce solubility in nonpolar solvents due to increased polarity.
  • Thermal Stability : DMAC’s boiling point (164.5–167.5°C) suggests that hydrazinyl analogs may decompose at lower temperatures, given the labile N–N bond in hydrazines .

Toxicological and Ecological Profiles

  • N,N-Diethylacetamide : Classified as harmful (H302/H312) with precautions against inhalation and skin contact .
  • DMAC : Chronic exposure linked to liver damage; regulated under OSHA guidelines .
  • Hydrazinyl Derivatives : While specific data is lacking, hydrazines are generally toxic and mutagenic, necessitating rigorous ecological risk assessments .

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